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molecular formula C15H10O3 B8315608 9-formyl-9H-fluorene-2-carboxylic acid

9-formyl-9H-fluorene-2-carboxylic acid

Cat. No. B8315608
M. Wt: 238.24 g/mol
InChI Key: KERSBZPZIPBPHX-UHFFFAOYSA-N
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Patent
US08905235B2

Procedure details

2-Carboxyfluorene (2.8 g, 0.014 mole) was dissolved in anhydrous dimethylformamide (DMF, 133 mL). Potassium t-butoxide (12.5 g, 0.11 mole) and ethyl formate (400 mL) were added to the reaction solution. The temperature of the solution was increased to 60° C. for 5-10 minutes. The reaction solution was cooled to room temperature. Total reaction time was three hours. Ethyl formate was distilled off and 1M hydrochloric acid (150 mL) was added to the reaction mixture. The solid was filtered and washed with distilled water. The precipitate was dried overnight under reduced pressure with phosphorous pentoxide present. NMR confirmed the structure by the appearance of one new proton at δ11.47 ppm (aldehyde hydrogen).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
133 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=1)([OH:3])=[O:2].C[C:18](C)([O-:20])C.[K+].C(OCC)=O>CN(C)C=O>[C:1]([C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH:7]([CH:18]=[O:20])[C:6]=2[CH:5]=1)([OH:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
C(=O)(O)C1=CC=2CC3=CC=CC=C3C2C=C1
Name
Quantity
133 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
400 mL
Type
reactant
Smiles
C(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
DISTILLATION
Type
DISTILLATION
Details
Ethyl formate was distilled off
ADDITION
Type
ADDITION
Details
1M hydrochloric acid (150 mL) was added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The precipitate was dried overnight under reduced pressure with phosphorous pentoxide present
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(=O)(O)C1=CC=2C(C3=CC=CC=C3C2C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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